Tigecycline Pentacyclic Analog, Technical Grade Tigecycline Pentacyclic Analog, Technical Grade
Brand Name: Vulcanchem
CAS No.:
VCID: VC18013194
InChI: InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)
SMILES:
Molecular Formula: C27H32N4O9
Molecular Weight: 556.6 g/mol

Tigecycline Pentacyclic Analog, Technical Grade

CAS No.:

Cat. No.: VC18013194

Molecular Formula: C27H32N4O9

Molecular Weight: 556.6 g/mol

* For research use only. Not for human or veterinary use.

Tigecycline Pentacyclic Analog, Technical Grade -

Specification

Molecular Formula C27H32N4O9
Molecular Weight 556.6 g/mol
IUPAC Name 15-[[2-(tert-butylamino)acetyl]amino]-13-(dimethylamino)-3,6,7,16-tetrahydroxy-2,4,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-5,12,14,16-tetraene-5-carboxamide
Standard InChI InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)
Standard InChI Key FBVQSWIWHMQLGD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C5(C3(C(=O)C2=C1O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)N(C)C

Introduction

Chemical Identity and Structural Features

Tigecycline Pentacyclic Analog, Technical Grade (CAS No. 1268494-40-1) is a semisynthetic derivative of minocycline, belonging to the glycylcycline class. Its molecular formula is C27H32N4O9\text{C}_{27}\text{H}_{32}\text{N}_{4}\text{O}_{9}, with a molecular weight of 556.6 g/mol . The compound’s pentacyclic framework includes a central tetracycline core modified by a tert-butylglycylamido substituent at position 9, which confers resistance to tetracycline-specific efflux pumps and ribosomal protection mechanisms .

Stereochemical Configuration

The analog’s stereochemistry is defined as (1S,4aR,4bR,10aR,11aS), ensuring optimal binding to the bacterial 30S ribosomal subunit . Key functional groups include:

  • A dimethylamino group at position 9 for enhanced solubility.

  • A tert-butylamino-acetyl moiety critical for bypassing tetracycline resistance .

  • Hydroxyl and carbonyl groups at positions 1, 4a, 6, and 12a that stabilize interactions with ribosomal RNA .

Synthesis and Production

The synthesis of Tigecycline Pentacyclic Analog involves multistep modifications of minocycline, as outlined in patent WO2009052152A2 .

Key Synthetic Steps

  • Nitration: Minocycline hydrochloride undergoes nitration using nitric acid in sulfuric acid, yielding a nitro intermediate .

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine, forming the aminocycline intermediate .

  • Acylation: The amine is acylated with tert-butylglycyl chloride to introduce the glycylamido side chain .

Physicochemical Properties

The analog’s stability and solubility profile are critical for industrial handling :

PropertySpecification
SolubilitySlightly soluble in DMSO, methanol
Physical FormSolid, crystalline powder
ColorYellow to dark beige
StabilityHygroscopic, light-sensitive
Melting PointNot reported (decomposes above 200°C)

Analytical Characterization

Quality control of technical-grade material employs advanced techniques:

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve the analog from tigecycline and other impurities .

  • UPLC-MS/MS: Quantifies trace impurities (<0.1%) using electrospray ionization .

Spectroscopic Data

  • IR: Peaks at 1650 cm1^{-1} (amide I) and 1550 cm1^{-1} (amide II) .

  • 1^1H NMR: Distinct signals at δ 1.45 ppm (tert-butyl) and δ 3.15 ppm (dimethylamino) .

Applications in Pharmaceutical Research

  • Resistance Studies: Serves as a molecular probe to investigate glycylcycline-ribosome interactions .

  • Process Development: Optimizes tigecycline synthesis by identifying critical control points for impurity formation .

  • Reference Standard: Used in HPLC calibration for batch consistency testing .

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